Methyl 6-nitro-1-naphthoate
Description
Methyl 6-nitro-1-naphthoate is a methyl ester derivative of 1-naphthoic acid with a nitro (-NO₂) substituent at the 6-position on the naphthalene ring. This compound is structurally characterized by the ester group at the 1-position and the electron-withdrawing nitro group at the 6-position, which significantly influences its reactivity, stability, and physical properties.
Properties
CAS No. |
59866-99-8 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl 6-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)11-4-2-3-8-7-9(13(15)16)5-6-10(8)11/h2-7H,1H3 |
InChI Key |
UWOUNIVGBDIJLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-nitro-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the nitration of 1-naphthoic acid followed by esterification. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 6th position of the naphthalene ring. The resulting 6-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1-naphthoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to form 6-nitro-1-naphthoic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Aqueous sodium hydroxide or sulfuric acid under reflux.
Major Products
Reduction: 6-amino-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Hydrolysis: 6-nitro-1-naphthoic acid.
Scientific Research Applications
Methyl 6-nitro-1-naphthoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular pathways, making it useful in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
Ethyl 5-Nitro-1-Naphthoate and Ethyl 4:5-Dinitro-1-Naphthoate
- Structural Difference : Ethyl 5-nitro-1-naphthoate has a nitro group at the 5-position, while ethyl 4:5-dinitro-1-naphthoate bears nitro groups at both 4- and 5-positions.
- Reactivity: Alkaline hydrolysis studies in ethanol-water reveal that the position of the nitro group affects reaction rates. Ethyl 6-nitro-1-naphthoate hydrolyzes faster than its 5-nitro analog due to reduced steric hindrance and enhanced electron-withdrawing effects stabilizing the transition state. The dinitro derivative exhibits even slower hydrolysis, likely due to increased steric bulk and electronic deactivation of the ester carbonyl .
Methyl 6-Amino-2-Naphthoate
- Structural Difference: This compound has an amino (-NH₂) group at the 6-position on a 2-naphthoate backbone.
- Reactivity: The amino group is electron-donating, which decreases the electrophilicity of the ester carbonyl compared to the nitro-substituted analog. This results in lower susceptibility to nucleophilic attack (e.g., hydrolysis). However, the amino group may participate in conjugation or hydrogen bonding, altering solubility and stability .
Substituent Type and Physical Properties
Methyl 6-(Dimethylamino)-2-Naphthoate
- Structural Difference: Features a dimethylamino (-N(CH₃)₂) group at the 6-position on a 2-naphthoate ring.
- Physical Properties: The dimethylamino group enhances solubility in polar solvents due to its strong electron-donating nature. However, the melting point (165°C for Methyl 6-amino-2-naphthoate) is lower than expected for nitro analogs, as nitro groups increase polarity and intermolecular forces .
Ethyl 6-Hydroxy-2-Naphthoate
- Structural Difference : Contains a hydroxyl (-OH) group at the 6-position.
- Acidity and Stability: The hydroxyl group increases acidity (pKa ~10) compared to nitro or amino derivatives. This compound may undergo oxidation or esterification reactions more readily than nitro-substituted esters .
Data Tables
Table 1: Key Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
